The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively. Water/chloride (O–H···Cl) and water/water (O–H···O) interactions are also observed.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed.
The compounds were synthesized and evaluated for their inhibitory activity against FGFR1, 2, and 3.
Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively).
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported.
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021.
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone is a chemical compound characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core. This core features a five-membered heterocyclic ring containing two nitrogen atoms and is known for its presence in various bioactive compounds. The compound has a molecular formula of C₉H₇ClN₂O and a molecular weight of 194.62 g/mol. Its structure includes a chloro group and an ethanone (acetyl) group, which may influence its reactivity and potential interactions with other molecules .
The biological activity of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone is not well characterized in existing research. Given the structural features of the pyrrolo[2,3-b]pyridine core, it is hypothesized that this compound may exhibit pharmacological activities similar to other compounds within this class. Further investigation is needed to elucidate its potential therapeutic effects and mechanisms of action in biological systems .
While specific applications of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone are not well documented, its structural features suggest potential uses in medicinal chemistry as an intermediate or building block for more complex molecules. Its unique functional groups could also make it valuable in the development of novel therapeutic agents or materials science applications .
There is currently no available data on interaction studies involving 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone. Understanding how this compound interacts with biological targets or other chemical entities would be essential for assessing its potential utility in drug development and other applications. Future studies are necessary to explore these interactions comprehensively .
Several compounds share structural similarities with 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone, particularly those featuring the pyrrolo[2,3-b]pyridine core. Here are some similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(Chloroacetyl)-1H-pyrrolo[2,3-b]pyridine | Contains chloroacetyl group | Potentially bioactive |
| 4-(Pyrrolo[2,3-b]pyridin-3-yl)phenol | Substituted phenol | Anticancer properties |
| N-(Pyrrolo[2,3-b]pyridin-5-yl)acetamide | Acetamide derivative | Antimicrobial activity |
Uniqueness: The presence of the chloro group and the specific arrangement of nitrogen atoms in the pyrrolo[2,3-b]pyridine structure distinguishes 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone from other similar compounds. This unique combination may confer distinct chemical properties and biological activities that warrant further investigation.
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone belongs to the class of heterocyclic compounds known as pyrrolopyridines, specifically the pyrrolo[2,3-b]pyridine subfamily. The compound is registered under Chemical Abstracts Service registry number 83393-47-9 and carries the systematic name ethanone, 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- according to the ninth collective index nomenclature. Alternative nomenclature includes 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one and 3-(chloroacetyl)-1H-pyrrolo[2,3-b]pyridine.
The molecular structure consists of a fused bicyclic system incorporating both pyrrole and pyridine rings, with an ethanone side chain bearing a chlorine substituent at the alpha position. This structural arrangement places the compound within the broader category of acyl chloride derivatives, specifically chloroacetyl compounds. The presence of the chloroacetyl functional group makes this compound particularly reactive toward nucleophilic substitution reactions, as the chlorine atom serves as an excellent leaving group in synthetic transformations.
The compound exhibits the molecular formula C₉H₇ClN₂O, corresponding to a molecular weight of 194.62 grams per mole. Structural analysis reveals the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration that determines its chemical reactivity and physical properties.
Experimental measurements have established several key physical properties for this compound. The melting point has been determined to be 296-298 degrees Celsius when crystallized from methanol, indicating significant thermal stability. The predicted boiling point falls within the range of 419.0±45.0 degrees Celsius, suggesting relatively strong intermolecular forces despite the moderate molecular weight. The compound demonstrates a predicted density of 1.42±0.1 grams per cubic centimeter, which is consistent with the presence of the chlorine atom and the aromatic ring systems.
Table 1: Fundamental Molecular Properties
| Property | Value | Method/Conditions |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O | Elemental Analysis |
| Molecular Weight | 194.62 g/mol | Mass Spectrometry |
| Melting Point | 296-298°C | Methanol Crystallization |
| Boiling Point | 419.0±45.0°C | Predicted |
| Density | 1.42±0.1 g/cm³ | Predicted |
| Chemical Abstracts Service Number | 83393-47-9 | Registry |
The structural framework of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone features a planar bicyclic core consisting of a pyrrole ring fused to a pyridine ring in the [2,3-b] orientation. The ethanone substituent is attached at the 3-position of the pyrrole ring, creating a ketone linkage that extends the conjugated system. The chlorine atom occupies the alpha position relative to the carbonyl group, forming a chloroacetyl functional group.
The International Chemical Identifier key for this compound is RGALXXOVJMEHOD-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and structural verification. The canonical Simplified Molecular Input Line Entry System representation shows the connectivity as O=C(N1CCCC1)CCl, though this appears to refer to a different compound in the search results. The correct structural representation for 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone demonstrates the chloroacetyl group attached to the 3-position of the 7-azaindole core structure.
X-ray crystallographic studies or high-resolution nuclear magnetic resonance spectroscopy would be required to definitively establish the precise three-dimensional arrangement of atoms within the molecule. The planar nature of the aromatic system suggests minimal conformational flexibility in the core structure, with the primary conformational degrees of freedom residing in the rotation around the carbon-carbon bond connecting the ethanone side chain to the heterocyclic core.
The electronic structure of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone incorporates several important molecular descriptors that influence its chemical behavior. The predicted logarithm of the partition coefficient between octanol and water is 1.98440, indicating moderate lipophilicity. This value suggests the compound possesses balanced hydrophilic and lipophilic characteristics, which may influence its solubility properties and potential biological membrane permeability.
The polar surface area has been calculated as 45.75 square angstroms, reflecting the contribution of the nitrogen atoms and the carbonyl oxygen to the overall polarity of the molecule. This relatively modest polar surface area is consistent with the presence of two nitrogen atoms and one oxygen atom within the predominantly aromatic framework. The predicted acid dissociation constant indicates a predicted pKa value of 5.62±0.20, suggesting weak acidic character under physiological conditions.
Table 2: Electronic and Molecular Descriptors
| Descriptor | Value | Significance |
|---|---|---|
| Predicted log P | 1.98440 | Moderate lipophilicity |
| Polar Surface Area | 45.75 Ų | Moderate polarity |
| Predicted pKa | 5.62±0.20 | Weak acidic character |
| Molecular Refractivity | Not specified | Optical properties |
| Topological Polar Surface Area | 45.75000 | Hydrogen bonding capacity |
The structural features of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone suggest multiple potential synthetic routes for its preparation. The compound can be conceptually derived from the corresponding 1H-pyrrolo[2,3-b]pyridin-3-yl ethanone through halogenation of the methyl group, or alternatively through acylation of the parent 1H-pyrrolo[2,3-b]pyridine with chloroacetyl chloride. The presence of the chloroacetyl functional group makes this compound particularly valuable as a synthetic intermediate, as the chlorine atom can be readily displaced by various nucleophiles under appropriate reaction conditions.
Related compounds in the chemical literature include 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Chemical Abstracts Service number 83393-46-8), which lacks the chlorine substituent and exhibits a molecular weight of 160.173 grams per mole. The structural comparison between these compounds highlights the specific impact of the chlorine substitution on the molecular properties and potential reactivity patterns. The chlorinated derivative demonstrates enhanced electrophilic character at the alpha-carbon position, making it more reactive toward nucleophilic attack compared to its non-halogenated analog.
The compound belongs to the class of heterocyclic aromatic compounds, specifically categorized as a pyrrolopyridine derivative [1] [5]. Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring [5]. The pyrrole component is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while the pyridine component is a six-membered ring consisting of five carbon atoms and one nitrogen center [12] [13].
The aromatic character of this heterocyclic system is established through the delocalization of pi electrons across the bicyclic framework [12] [14]. The compound satisfies Hückel's rule for aromaticity, containing a total of ten pi electrons distributed across the fused ring system [13] [14]. The nitrogen atoms contribute lone pairs to the aromatic system, with the pyrrole nitrogen donating its lone pair to the pi system while the pyridine nitrogen retains its lone pair [14].
The compound is classified as a ketone derivative due to the presence of the carbonyl functional group [1] [15]. Specifically, it represents a chloroacetyl compound, where the ethanone group bears a chlorine substituent at the alpha position [1] [16]. The chloroacetyl functional group is characterized by the presence of both a carbonyl carbon and an adjacent carbon bearing a chlorine atom [16] [17].
The chloro substituent classifies the compound as an organochlorine compound, belonging to the broader category of organic halogen compounds [1] [18]. The chlorine atom serves as a good leaving group, making the compound potentially reactive in nucleophilic substitution reactions [16] [18]. This functional group arrangement is common in synthetic intermediates and pharmaceutical building blocks [19] [8].
The compound exhibits a bicyclic fused heterocycle structure, representing a specific architectural motif in organic chemistry [1] [12]. The fusion of the pyrrole and pyridine rings creates a rigid planar system that restricts conformational flexibility [20] [21]. This structural rigidity is characteristic of fused heterocyclic systems and contributes to the compound's stability and specific biological activities [20] [21].
The azaindole classification places the compound within a family of nitrogen-containing heterocycles that serve as bioisosteres for indole derivatives [10] [6]. The 7-azaindole designation specifically identifies the nitrogen substitution pattern, distinguishing it from other azaindole isomers [10] [8]. This classification is particularly relevant in medicinal chemistry, where azaindole derivatives are frequently employed as pharmaceutical building blocks [10] [8].
| Classification Category | Classification |
|---|---|
| Chemical Class | Heterocyclic aromatic compound [1] [12] |
| Functional Group | Chloroacetyl compound [1] [16] |
| Heterocyclic System | Pyrrolopyridine derivative [1] [5] |
| Ring System | Bicyclic fused heterocycle [1] [12] |
| Aromatic System | Azaindole derivative [1] [10] |
| Substitution Pattern | Mono-chloro substituted ethanone [1] [18] |
| Compound Type | Ketone derivative [1] [15] |
| Molecular Category | Organic halogen compound [1] [18] |
The compound is officially registered under the Chemical Abstracts Service Registry Number 83393-47-9, which serves as its unique identifier in chemical databases [1] [2]. The European Community number 963-974-4 provides identification within European chemical regulations [1]. Additional identification codes include the MDL number MFCD09743458 and the DSSTox Substance ID DTXSID00509624 [1] [2].
The International Chemical Identifier Key RGALXXOVJMEHOD-UHFFFAOYSA-N provides a standardized representation of the compound's structure for database searches and chemical informatics applications [1] [22]. The Simplified Molecular Input Line Entry System representation ClCC(=O)C1=CNC2=C1C=CC=N2 encodes the molecular structure in a linear format [1] [22].
The compound has a molecular formula of C₉H₇ClN₂O with a molecular weight of 194.62 grams per mole [1] [2]. The molecular structure contains nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom [1] [22]. The compound exhibits thermal decomposition at approximately 300 degrees Celsius, indicating its thermal stability limits [19].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O [1] [2] |
| Molecular Weight | 194.62 g/mol [1] [2] |
| Chemical Abstracts Service Registry Number | 83393-47-9 [1] [2] |
| European Community Number | 963-974-4 [1] |
| MDL Number | MFCD09743458 [1] [2] |
| International Chemical Identifier Key | RGALXXOVJMEHOD-UHFFFAOYSA-N [1] [22] |
| Simplified Molecular Input Line Entry System | ClCC(=O)C1=CNC2=C1C=CC=N2 [1] [22] |
| Melting Point | 300°C (decomposition) [19] |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone represents a significant heterocyclic compound featuring a fused bicyclic pyrrolo[2,3-b]pyridine scaffold with a chloroacetyl substituent at the 3-position [1] [2] [3]. This compound belongs to the pyrrolopyridine family, specifically the 7-azaindole derivatives, which are characterized by their unique structural arrangement combining both pyrrole and pyridine ring systems in a fused configuration [5].
The compound is registered under the Chemical Abstracts Service number 83393-47-9 and carries multiple systematic names including ethanone, 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- and 3-(chloroacetyl)-1H-pyrrolo[2,3-b]pyridine [3] [5] [6]. The International Union of Pure and Applied Chemistry name is established as 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, reflecting the systematic nomenclature conventions for heterocyclic compounds [6].
The molecular formula C₉H₇ClN₂O corresponds to a molecular weight of 194.62 grams per mole, establishing the compound as a moderate-sized heterocyclic molecule [1] [2] [3]. The structural composition encompasses nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration that determines its chemical reactivity and physical properties [1] [2].
Table 1: Fundamental Molecular Properties
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O | Multiple sources [1] [2] [3] |
| Molecular Weight (g/mol) | 194.62 | PubChem/ChemSpider [1] [2] |
| Melting Point (°C) | 296-298 (from methanol) | CAS Common Chemistry [3] |
| Predicted Boiling Point (°C) | 419.0±45.0 | Predicted [5] |
| Predicted Density (g/cm³) | 1.42±0.1 | Predicted [5] |
| Chemical Abstracts Service Number | 83393-47-9 | CAS Registry [3] |
| PubChem CID | 12778217 | PubChem [1] |
| European Community Number | 963-974-4 | PubChem [1] |
| Topological Polar Surface Area (Ų) | 45.75 | ChemScene [7] |
| Predicted log P | 1.984 | Smolecule |
| Predicted pKa | 5.62±0.20 | Predicted |
| Hydrogen Bond Donors | 1 | ChemScene [7] |
| Hydrogen Bond Acceptors | 2 | ChemScene [7] |
| Rotatable Bonds | 2 | ChemScene [7] |
Experimental measurements have established the melting point at 296-298 degrees Celsius when crystallized from methanol, indicating significant thermal stability and strong intermolecular forces within the crystal lattice [3]. The predicted boiling point ranges from 374.0 to 464.0 degrees Celsius with a mean value of 419.0±45.0 degrees Celsius, suggesting relatively strong intermolecular interactions despite the moderate molecular weight [5].
The predicted density of 1.42±0.1 grams per cubic centimeter is consistent with the presence of the chlorine atom and the aromatic ring systems, contributing to the overall molecular compactness [5]. These thermal and physical properties reflect the compound's structural integrity and potential stability under various experimental conditions.
The compound possesses well-established chemical identifiers that facilitate database searches and structural verification. The International Chemical Identifier (InChI) string is InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12), providing a unique digital fingerprint for structural representation [2]. The corresponding InChI Key RGALXXOVJMEHOD-UHFFFAOYSA-N serves as a compressed identifier for rapid database retrieval [2].
Table 2: Structural Identification Parameters
| Descriptor | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | Sigma-Aldrich [6] |
| Alternative Names | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone; 3-(Chloroacetyl)-1H-pyrrolo[2,3-b]pyridine; Ethanone, 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- | ChemicalBook [5] |
| InChI | InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) | AiFChem [2] |
| InChI Key | RGALXXOVJMEHOD-UHFFFAOYSA-N | AiFChem [2] |
| SMILES | ClCC(=O)C1=CNC2=C1C=CC=N2 | AiFChem [2] |
| Canonical SMILES | O=C(CCl)C1=CNC2N=CC=CC1=2 | AiFChem [2] |
The Simplified Molecular Input Line Entry System (SMILES) notation ClCC(=O)C1=CNC2=C1C=CC=N2 provides a linear representation of the molecular structure, clearly indicating the connectivity between atoms [2]. The canonical SMILES representation O=C(CCl)C1=CNC2N=CC=CC1=2 offers an alternative linear encoding that emphasizes the structural relationships within the molecule [2].
The structural foundation of this compound rests upon a pyrrolo[2,3-b]pyridine core, commonly referred to as 7-azaindole, which consists of a five-membered pyrrole ring fused to a six-membered pyridine ring in the [2,3-b] orientation . This bicyclic system creates a planar aromatic framework with unique electronic properties derived from the integration of both electron-rich pyrrole and electron-deficient pyridine characteristics [9] [10].
The fusion pattern places the nitrogen atom of the pyridine ring at the 7-position relative to the pyrrole numbering system, creating a distinctive electronic environment that influences both chemical reactivity and intermolecular interactions [11] [12]. Crystal structure analyses of related compounds indicate that the pyrrolo[2,3-b]pyridine core maintains planarity with minimal deviation from the aromatic plane [11] [13].
The chloroacetyl group (-CO-CH₂Cl) is positioned at the 3-position of the pyrrolo[2,3-b]pyridine core, creating an α-halogenated ketone functionality [2] . This substitution pattern places the carbonyl group in direct conjugation with the aromatic system, potentially extending the π-electron delocalization and influencing the overall electronic properties of the molecule [14].
The chlorine atom occupies the α-position relative to the carbonyl carbon, forming a reactive electrophilic center that renders the compound susceptible to nucleophilic substitution reactions . This structural arrangement is characteristic of chloroacetyl derivatives and provides opportunities for further synthetic modifications .
The compound exhibits moderate lipophilicity with a predicted logarithm of the partition coefficient (log P) of 1.984, indicating balanced hydrophilic and lipophilic characteristics . This value suggests favorable properties for potential biological membrane permeability while maintaining sufficient aqueous solubility for synthetic manipulations .
The topological polar surface area of 45.75 square angstroms reflects the contribution of the nitrogen atoms and carbonyl oxygen to the overall molecular polarity [7]. This relatively modest polar surface area is consistent with the presence of two nitrogen atoms and one oxygen atom within the predominantly aromatic framework [7].
The molecule possesses one hydrogen bond donor and two hydrogen bond acceptors, primarily attributed to the pyrrolic nitrogen atom serving as a donor and the pyridine nitrogen and carbonyl oxygen functioning as acceptors [7]. This hydrogen bonding profile influences crystal packing arrangements and potential intermolecular interactions in both solid and solution phases [16] [12].
The predicted acid dissociation constant (pKa) of 5.62±0.20 suggests weak acidic character under physiological conditions, likely associated with the pyrrolic nitrogen atom . This acidity provides insights into the compound's ionization behavior and potential interactions with biological systems.
Based on spectroscopic data from structurally related compounds, the proton nuclear magnetic resonance spectrum would be expected to display characteristic signals for the different hydrogen environments [14] [17]. The chloromethyl protons (CH₂Cl) would appear as a singlet at approximately 4.6-4.7 parts per million in deuterated dimethyl sulfoxide [14].
The pyrrolic nitrogen-hydrogen would manifest as a broad singlet around 12.8-13.0 parts per million, reflecting the deshielding effect of the aromatic system and hydrogen bonding interactions [14]. Aromatic protons from both the pyrrole and pyridine rings would be distributed across the 7.4-8.7 parts per million region, with specific chemical shifts dependent on the electronic environment of each position [14].
Table 3: Spectroscopic Characteristics
| Technique | Signal/Peak | Value/Range | Notes |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | CH₂Cl protons | 4.6-4.7 ppm (s, 2H) | Based on related compounds [14] |
| ¹H NMR (DMSO-d₆) | Pyrrolic NH | 12.8-13.0 ppm (br s, 1H) | Based on related compounds [14] |
| ¹H NMR (DMSO-d₆) | Aromatic protons | 7.4-8.7 ppm | Typical for pyrrolopyridine [14] |
| ¹³C NMR | Carbonyl carbon | 186-195 ppm | Ketone carbonyl [14] |
| ¹³C NMR | Aromatic carbons | 110-150 ppm | Aromatic system [14] |
| IR Spectroscopy | NH stretch | 3322-3463 cm⁻¹ | NH stretch region [18] |
| IR Spectroscopy | C=O stretch | 1655-1705 cm⁻¹ | Ketone stretch [18] [14] |
| IR Spectroscopy | C=N stretch | 1569 cm⁻¹ | Pyridine C=N [18] |
| Mass Spectrometry | Molecular ion peak | m/z 195 [M+H]⁺ | Expected molecular ion |
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon signal in the characteristic ketone region around 186-195 parts per million, while the aromatic carbons would appear distributed throughout the 110-150 parts per million range [14]. The specific chemical shifts would depend on the individual electronic environments within the fused ring system.